Phleichrome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phleichrome is a natural product that has gained significant attention in recent years due to its various biological activities. It is a secondary metabolite that is produced by certain strains of fungi, including Phlebia radiata and Phlebia brevispora. Phleichrome has been found to exhibit potent cytotoxic, antimicrobial, and immunomodulatory activities, making it a promising candidate for drug development.
Scientific Research Applications
Phleichrome Biosynthesis and Genetic Engineering
Phleichrome, a pigment produced by Cladosporium phlei, is synthesized via a polyketide pathway. A key gene, Cppks1, was identified as responsible for its biosynthesis. This finding is crucial for engineering strains with enhanced phleichrome production (So et al., 2015).
Phleichrome's Role in Plant Pathology
Phleichrome was studied for its effects on invertases in the leaves of timothy (Phleum pratense), indicating its potential as a pathotoxin. This research highlights the complex interactions between pathogenic fungi and their host plants (Mino et al., 1979).
Antimicrobial and Antitumor Applications
Phleichrome exhibits significant antimicrobial and antitumor photodynamic effects. Its bactericidal and antitumor activities were analyzed in vitro, showing potential for future drug development related to its antibacterial and antitumor properties (So et al., 2018).
Photochemical Properties and Photodynamic Therapy
Phleichrome's ability to generate semiquinone radical and activated oxygen species upon illumination with visible light has implications for its use in photodynamic therapy. These properties make phleichrome a candidate for further exploration in anticancer treatments (Diwu & Lown, 1995).
Optimization of Phleichrome Production
Research on cultural characteristics of Cladosporium phlei aimed to optimize the production of phleichrome. The findings are important for improving methods of producing this photodynamic therapeutic agent (Lee et al., 2007).
Genome Sequencing and Gene Cloning for Phleichrome Production
Genomic studies have provided insights into the genes involved in the synthesis of phleichrome, enabling targeted strategies for increased production. This work is significant for biotechnological applications involving phleichrome (So et al., 2012).
Structural and Photochemical Studies
Structural analyses of phleichrome and its isomers have been conducted, providing a better understanding of its chemical properties. This research has potential implications for its use in various applications, including photodynamic therapy (Arnone et al., 1985).
Mutant Strain Development for Enhanced Production
UV mutagenesis was employed to develop mutant strains of Cladosporium phlei that show enhanced production of phleichrome. This approach is a step towards biotechnological exploitation of phleichrome (Yi et al., 2011).
Synthetic Inducers for Phleichrome Production
Studies on the use of synthetic inducers for phleichrome production have provided insights into improving its yield. This research contributes to the optimization of phleichrome production for therapeutic applications (So et al., 2015).
properties
CAS RN |
124986-26-1 |
---|---|
Product Name |
Phleichrome |
Molecular Formula |
C30H30O10 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
4,9-dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxyperylene-3,10-dione |
InChI |
InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3 |
InChI Key |
WJBHEYCJMSCKIP-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)O)O |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
synonyms |
calphostin D phleichrome UCN 1028 D UCN 1028D UCN-1028D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.